

D-Gulose-1-13C: A Technical Overview for Advanced Research

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Compound of Interest

Compound Name: *D-gulose-1-13C*

Cat. No.: *B1161217*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-Gulose-1-13C**, a stable isotope-labeled monosaccharide. While research on D-Gulose and its isotopologues is not as extensive as that for more common sugars like D-Glucose, this document summarizes the current knowledge of its chemical properties, potential metabolic pathways, and hypothetical applications in experimental research.

Core Data Presentation

For clarity and comparative ease, the fundamental quantitative data for **D-Gulose-1-13C** and its unlabeled counterpart are presented below.

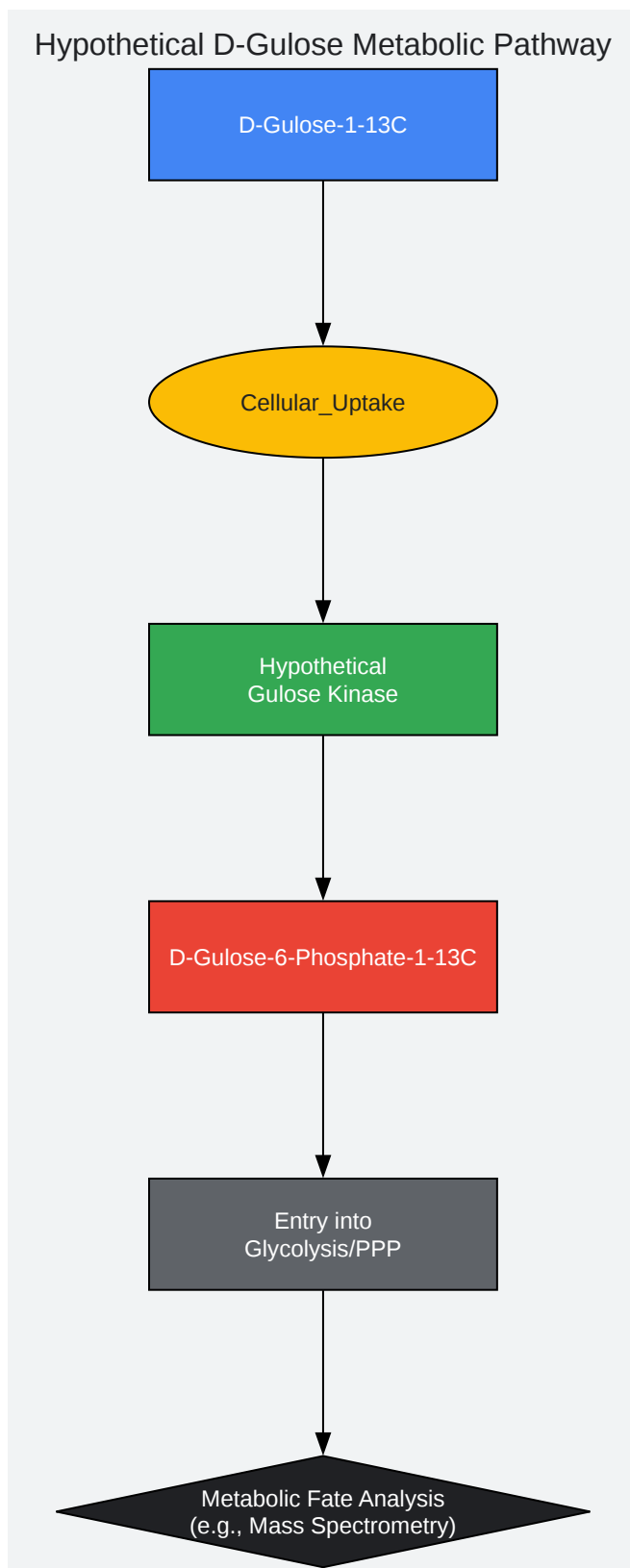
Property	D-Gulose	D-Gulose-1-13C
CAS Number	4205-23-6	Not available; 4205-23-6 is for the unlabeled form.
Molecular Formula	C ₆ H ₁₂ O ₆	¹³ CC ₅ H ₁₂ O ₆
Molecular Weight	180.16 g/mol	Approximately 181.15 g/mol

Metabolic and Signaling Considerations

The metabolic fate of D-Gulose in mammalian systems is not as well-defined as that of D-Glucose. However, some studies suggest its potential involvement in specific metabolic and signaling cascades. L-gulose, the enantiomer of D-gulose, has been observed to contribute to energy metabolism in rats, likely through the action of gut microbiota.

Some research indicates that D-Gulose may exhibit inhibitory effects on blood glucose levels and possess insulin-like properties. It is suggested that the liver metabolizes D-Gulose. However, the precise enzymatic pathways and signaling mechanisms remain an area of active investigation.

Given the limited direct research on D-Gulose signaling, a hypothetical signaling pathway is proposed below based on known glucose sensing and metabolism pathways. This is intended for illustrative purposes to guide future research.



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Caption: A hypothetical pathway for the cellular metabolism of **D-Gulose-1-13C**.

Experimental Protocols

Due to the nascent stage of research into **D-Gulose-1-13C**, specific, validated experimental protocols are not readily available in the scientific literature. However, based on established methodologies for other stable isotope-labeled sugars, such as D-Glucose-1-13C, a general workflow for a metabolic tracer study can be proposed.

Objective: To trace the metabolic fate of **D-Gulose-1-13C** in a cell culture model.

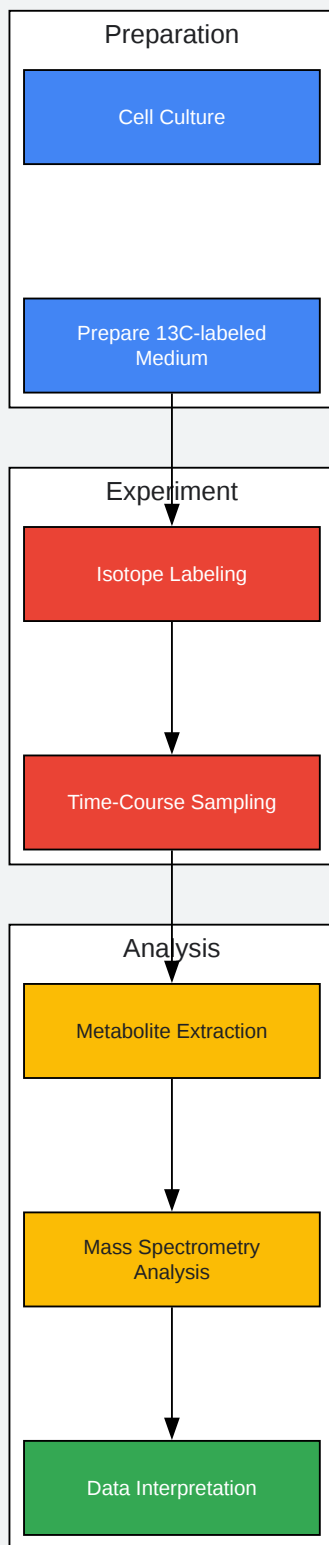
Materials:

- **D-Gulose-1-13C**
- Cell line of interest (e.g., HepG2 hepatocytes)
- Standard cell culture media and reagents
- Mass spectrometer for metabolite analysis

Methodology:

- **Cell Culture:** Culture the chosen cell line to the desired confluency under standard conditions.
- **Media Formulation:** Prepare a custom cell culture medium where unlabeled glucose is replaced with a known concentration of **D-Gulose-1-13C**.
- **Isotope Labeling:** Replace the standard culture medium with the **D-Gulose-1-13C**-containing medium.
- **Time-Course Sampling:** At various time points, harvest both the cell culture medium and the cells.
- **Metabolite Extraction:** Perform a metabolite extraction from both the medium and the cell pellets. A common method involves using a cold solvent mixture (e.g., methanol:acetonitrile:water).

- **Sample Analysis:** Analyze the extracted metabolites using mass spectrometry to identify and quantify the incorporation of the ^{13}C label into downstream metabolites.

General Experimental Workflow for D-Gulose-1- ^{13}C Tracer Study

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Caption: A generalized workflow for a metabolic tracer experiment using **D-Gulose-1-13C**.

Disclaimer: The signaling pathway and experimental workflow presented are hypothetical and based on general principles of metabolic research. Researchers should adapt and validate these methodologies based on their specific experimental systems and objectives. Further investigation into the fundamental biology of D-Gulose is required to fully elucidate its roles and develop specific protocols.

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